Rotundatin

Description

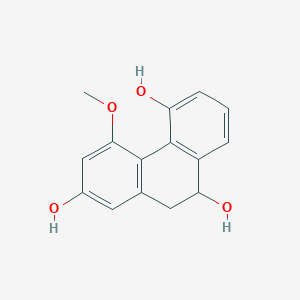

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-9,10-dihydrophenanthrene-2,5,9-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-13-7-9(16)5-8-6-12(18)10-3-2-4-11(17)15(10)14(8)13/h2-5,7,12,16-18H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNDIOQCIXBSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C3=C(C=CC=C3O)C(C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031826 | |

| Record name | Plicatol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278608-08-5, 144506-16-1 | |

| Record name | 9,10-Dihydro-4-methoxy-2,5,9-phenanthrenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278608-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydro-4-methoxy-2,5,9-phenanthrenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144506-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plicatol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rotundatin's Mechanism of Action on Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical examination of the mechanism of action of Rotundatin, also known as Levo-tetrahydropalmatine (l-THP), with a primary focus on its interaction with dopamine receptors. This compound is a psychoactive alkaloid isolated from plants of the Corydalis and Stephania genera.[1] It has a long history of use in traditional medicine for its analgesic and sedative properties.[1] Modern pharmacological studies have identified it as a mixed dopamine receptor antagonist, interacting primarily with D1 and D2 receptors, which underpins its therapeutic potential for various neurological and psychiatric conditions, including pain, insomnia, and addiction.[2][3][4][5] This guide synthesizes quantitative binding data, details common experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.

Pharmacodynamics of this compound at Dopamine Receptors

This compound exerts its primary effects by acting as an antagonist at dopamine receptors. Its pharmacological profile is characterized by its interaction with both D1-like (D1, D5) and D2-like (D2, D3) receptor families.[1][3][4]

1.1. Receptor Binding Affinity and Potency

This compound displays a higher binding affinity for the dopamine D1 receptor compared to the D2 receptor.[5] Its affinity for the D3 receptor is considerably lower.[3] This mixed antagonist profile is central to its effects. The blockade of postsynaptic dopamine receptors is a key mechanism, but its interaction with presynaptic D2 autoreceptors is also significant.[3][4][5] By blocking these autoreceptors, which normally inhibit dopamine release, this compound can lead to an increase in synaptic dopamine.[3][5] Some evidence also suggests that l-THP may act as a partial agonist at D1 receptors, contributing to its analgesic effects.[2]

Table 1: Quantitative Binding and Inhibition Data for this compound

The following table summarizes the key quantitative metrics for this compound's interaction with various receptors, compiled from in vitro studies.

| Receptor Target | Metric | Value | Reference |

| Dopamine D1 | Kᵢ (Binding Affinity) | 124 nM | [4][5] |

| IC₅₀ (Inhibitory Conc.) | 166 nM | [5] | |

| Dopamine D2 | Kᵢ (Binding Affinity) | 388 nM | [4][5] |

| IC₅₀ (Inhibitory Conc.) | 1.47 µM | [5] | |

| Dopamine D3 | IC₅₀ (Inhibitory Conc.) | 3.25 µM | [5] |

| Serotonin 5-HT₁ₐ | Kᵢ (Binding Affinity) | 340 nM | [4][5] |

| IC₅₀ (Inhibitory Conc.) | 374 nM | [5] |

Kᵢ (Inhibition constant): A measure of binding affinity. A lower Kᵢ value indicates a higher affinity of the ligand for the receptor. IC₅₀ (Half maximal inhibitory concentration): A measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Beyond dopamine receptors, this compound also interacts with other receptor systems, including serotonin 5-HT₁ₐ receptors, alpha-1 adrenergic receptors (as an antagonist), and GABA-A receptors, where it acts as a positive allosteric modulator.[3][4][5] These off-target activities likely contribute to its broad pharmacological profile.

Key Signaling Pathways Modulated by this compound

Dopamine receptors are G protein-coupled receptors (GPCRs) that modulate downstream signaling cascades.[6][7] The D1-like family typically couples to Gₛ/Gₒₗf proteins to stimulate adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP) levels.[6][8] Conversely, the D2-like family couples to Gᵢ/Gₒ proteins to inhibit adenylyl cyclase, thereby decreasing cAMP production.[6][9]

By acting as an antagonist, this compound blocks the binding of endogenous dopamine, thus preventing the activation of these signaling pathways. The diagram below illustrates the canonical D1 and D2 signaling cascades and the inhibitory effect of this compound.

Experimental Protocols for Characterizing this compound's Action

The pharmacological profile of this compound has been elucidated through a combination of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

3.1. In Vitro: Radioligand Binding Assay

This technique is used to determine the binding affinity (Kᵢ) of this compound for specific dopamine receptor subtypes.

-

Objective: To quantify the affinity of this compound for D1 and D2 dopamine receptors.

-

Materials:

-

Cell membranes from cell lines stably expressing human D1 or D2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand specific for the receptor of interest (e.g., [³H]SCH23390 for D1, [³H]Spiperone or [³H]Raclopride for D2).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with physiological salts).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

Membrane Preparation: Cultured cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. The protein concentration is determined using a standard assay (e.g., Bradford).

-

Competition Binding: A fixed concentration of the radioligand is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed rapidly with ice-cold buffer.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

3.2. In Vivo: Hot-Plate Latency Assay (Mouse Model)

This behavioral test is used to assess the analgesic properties of a compound.

-

Objective: To determine if this compound produces an analgesic effect in a thermal pain model.

-

Materials:

-

Male ICR mice.

-

Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

-

This compound solution for oral administration (p.o.) or intraperitoneal injection (i.p.).

-

Vehicle control (e.g., saline).

-

-

Protocol:

-

Acclimation: Animals are acclimated to the testing room and apparatus before the experiment.

-

Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Mice are divided into groups and administered different doses of this compound (e.g., 10-25 mg/kg) or vehicle.[5]

-

Post-Treatment Measurement: At set time points after administration (e.g., 30, 60, 90, 120 minutes), the hot-plate latency is measured again for each mouse.

-

Data Analysis: The percentage of Maximal Possible Effect (%MPE) is calculated for each animal at each time point. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of this compound to the vehicle control. An increase in latency indicates an analgesic effect.[5]

-

Physiological Outcomes and Therapeutic Implications

The unique mechanism of this compound as a mixed dopamine D1/D2 receptor antagonist translates into several significant physiological and behavioral effects, positioning it as a compound of therapeutic interest.

-

Analgesia and Sedation: this compound's ability to induce analgesia and sedation is one of its most well-documented effects.[2][4] The analgesic activity is linked to its effects on both D1 (partial agonism) and D2 (antagonism) receptors, while the sedative/hypnotic effect is primarily mediated by D2 receptor antagonism.[2]

-

Treatment of Addiction: By blocking dopamine receptors, particularly in the brain's reward pathways, this compound can attenuate the reinforcing effects of drugs of abuse. Studies have shown it can reduce self-administration of cocaine and methamphetamine in animal models.[1][5] Its postsynaptic dopamine receptor blockade is considered the key mechanism for this effect.[5]

-

Psychiatric Applications: While its potential as an adjunctive treatment for schizophrenia was explored, a clinical trial found it did not significantly improve psychiatric symptoms, though it was well-tolerated and reduced extrapyramidal symptoms.[10]

The diagram below illustrates the logical relationship between this compound's molecular mechanism and its observed effects.

Conclusion

This compound (l-THP) presents a complex and compelling pharmacological profile centered on its function as a mixed antagonist of dopamine D1 and D2 receptors. With a higher affinity for D1, its mechanism is multifaceted, involving the direct blockade of postsynaptic signaling and modulation of dopamine release via presynaptic autoreceptors. This dual action, supplemented by interactions with other neurotransmitter systems, underpins its demonstrated analgesic, sedative, and anti-addictive properties. The quantitative data and experimental frameworks presented in this guide offer a technical foundation for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of this unique natural compound.

References

- 1. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 5. Rotundine | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]

- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 7. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]

- 9. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Pharmacological Properties and Effects of Rotundatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundatin, also known as l-tetrahydropalmatine (l-THP), is a protoberberine isoquinoline alkaloid extracted from the tubers of Stephania rotunda and other plants of the Corydalis genus. It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties. Modern pharmacological research has revealed a broader spectrum of activities, including anti-inflammatory, neuroprotective, and potential anti-addictive effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action, pharmacokinetic profile, and key experimental methodologies used to elucidate its effects. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a chiral molecule, with the levorotatory enantiomer (l-THP) being the more pharmacologically active form. It is classified as a dopamine receptor antagonist and has garnered significant interest for its diverse central nervous system (CNS) effects. This document will delve into the core pharmacological aspects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Pharmacodynamics: Mechanism of Action

This compound's primary mechanism of action involves the modulation of several neurotransmitter systems, with a pronounced effect on the dopaminergic pathways.

Dopamine Receptor Antagonism

This compound acts as an antagonist at both dopamine D1 and D2 receptors. This antagonism is central to many of its observed pharmacological effects, including its sedative and potential antipsychotic properties. By blocking these receptors, this compound modulates downstream signaling cascades, influencing neuronal excitability and communication.

Serotonin Receptor Interaction

This compound also exhibits affinity for serotonin receptors, particularly the 5-HT1A subtype. Its interaction with the serotonergic system may contribute to its anxiolytic and mood-modulating effects.

Adrenergic Receptor Activity

In addition to dopaminergic and serotonergic receptors, this compound has been shown to interact with adrenergic receptors, further contributing to its complex pharmacological profile.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been investigated in both preclinical and clinical settings.

Absorption and Bioavailability

Following oral administration, this compound is absorbed, with peak plasma concentrations (Cmax) observed within a few hours.[1] However, it is reported to have low oral bioavailability, which is a critical consideration for its therapeutic application.[2]

Distribution

Preclinical studies indicate that this compound can cross the blood-brain barrier, a crucial characteristic for its CNS-mediated effects.[3]

Metabolism and Excretion

The metabolism of this compound is an area of ongoing research. Its elimination half-life (t1/2) has been reported in human studies, providing insights into appropriate dosing intervals.[1]

Therapeutic Effects

This compound has demonstrated a range of therapeutic effects in preclinical and clinical studies.

Analgesic Effects

Traditionally used for pain relief, this compound has shown efficacy in various animal models of pain, including thermal and inflammatory pain.[4][5] Its analgesic properties are thought to be mediated, at least in part, by its interaction with dopamine receptors.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory activity by reducing the production of pro-inflammatory mediators. In cellular models, it has been shown to inhibit the release of cytokines such as tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[6]

Neuroprotective Effects

Preclinical studies have demonstrated the neuroprotective potential of this compound in models of cerebral ischemia. It has been shown to reduce infarct volume and improve neurological outcomes, suggesting its potential as a therapeutic agent for stroke and other neurodegenerative conditions.[3]

Data Presentation

The following tables summarize the quantitative data available for this compound's pharmacological properties.

Table 1: Receptor Binding Affinities of this compound (l-THP)

| Receptor Target | Ki (nM) |

| Dopamine D1 | ~124 |

| Dopamine D2 | ~388 |

| Serotonin 5-HT1A | ~340 |

Table 2: Pharmacokinetic Parameters of this compound (l-THP) in Humans (Oral Administration)

| Parameter | Value | Reference |

| Tmax (hours) | 1.25 ± 0.59 | [1] |

| Cmax (µg/mL) | 0.19 ± 0.036 | [1] |

| Half-life (t1/2) (hours) | 11.42 ± 2.43 | [1] |

Table 3: Preclinical Efficacy of this compound (l-THP)

| Pharmacological Effect | Animal Model | Effective Dose Range |

| Analgesia (Thermal Pain) | Mouse Hot Plate Test | 5-10 mg/kg |

| Anti-inflammation | Rat Carrageenan-induced Paw Edema | 25-100 mg/kg |

| Neuroprotection | Rat Middle Cerebral Artery Occlusion (MCAO) | 12.5-50 mg/kg[3] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Hot Plate Test for Analgesia

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.[4][5][7][8][9][10][11][12][13][14]

Materials:

-

Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C).

-

Transparent cylindrical restrainer to keep the animal on the hot surface.

-

Timer.

-

Experimental animals (e.g., mice or rats).

-

Test compound (this compound) and vehicle control.

Procedure:

-

Acclimatize the animals to the experimental room for at least 30 minutes before testing.

-

Set the hot plate temperature to the desired level (e.g., 55°C).

-

Administer the test compound (this compound at various doses) or vehicle to the animals via the desired route (e.g., intraperitoneal or oral).

-

At a predetermined time after drug administration (e.g., 30 minutes), place an animal gently onto the hot plate surface within the restrainer and start the timer immediately.

-

Observe the animal for nociceptive responses, such as paw licking, paw shaking, or jumping.

-

Stop the timer at the first sign of a nociceptive response and record the latency.

-

To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the animal does not respond within the cut-off time, remove it from the hot plate and assign the cut-off time as the latency.

-

Repeat the procedure for all animals in each treatment group.

-

Analyze the data by comparing the latencies of the treated groups to the control group. An increase in latency indicates an analgesic effect.

Lipopolysaccharide (LPS)-Induced TNF-α Release in RAW 264.7 Macrophages

Objective: To evaluate the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophage cells stimulated with LPS.[6][13][15][16][17][18][19][20]

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (this compound).

-

96-well cell culture plates.

-

ELISA kit for mouse TNF-α.

-

Plate reader.

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells per well and incubate overnight to allow for cell attachment.[15]

-

The following day, remove the culture medium.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle, e.g., DMSO, with the final concentration of the vehicle kept constant across all wells) for 1-2 hours. Include a vehicle control group.

-

Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 4-24 hours). Include a control group of cells not treated with LPS.[15]

-

After the incubation period, collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the cell viability of the remaining cells using an assay such as the MTT assay to ensure that the observed reduction in TNF-α is not due to cytotoxicity of the compound.

-

Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.

MTT Assay for Neuronal Cell Viability

Objective: To assess the neuroprotective effect of a compound by measuring its ability to preserve the viability of neuronal cells against a toxic insult, based on the metabolic activity of the cells.[21][22][23][24]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

Complete cell culture medium.

-

Neurotoxic agent (e.g., hydrogen peroxide, glutamate, or MPP+).

-

Test compound (this compound).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Plate reader.

Procedure:

-

Seed neuronal cells into a 96-well plate at an appropriate density and allow them to attach and differentiate if necessary.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).

-

Induce neurotoxicity by adding the chosen neurotoxic agent to the culture medium for a predetermined duration. Include a control group without the neurotoxin and a group with the neurotoxin but without this compound.

-

After the toxic insult, remove the culture medium.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette the solution up and down to ensure complete solubilization.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group. An increase in viability in the this compound-treated groups compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

This compound's Antagonism of the Dopamine D1 Receptor Signaling Pathway

This compound's Antagonism of the Dopamine D2 Receptor Signaling Pathway

This compound's Modulation of the Serotonin 5-HT1A Receptor Signaling Pathway

Experimental Workflow for Assessing Neuroprotection

References

- 1. researchgate.net [researchgate.net]

- 2. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Hot plate test - Wikipedia [en.wikipedia.org]

- 8. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 11. Hot Plate Analgesia Assays. [bio-protocol.org]

- 12. Tetrahydropalmatine has analgesic role in mouse model of bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dol.inf.br [dol.inf.br]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MTT assay for cell viability [bio-protocol.org]

- 23. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 24. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Isolation of Rotundatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundatin, a naturally occurring 9,10-dihydrophenanthrene derivative, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the primary natural source of this compound, the orchid species Dendrobium rotundatum, and details the methodologies for its isolation and purification. This document synthesizes available scientific literature to present a clear and concise resource for researchers engaged in natural product chemistry and drug discovery.

Introduction to this compound

This compound is a stilbenoid, specifically a 9,10-dihydrophenanthrene, which distinguishes it from the similarly named "Rotundin" (l-tetrahydropalmatine), an isoquinoline alkaloid found in Stephania rotunda. The unique chemical structure of this compound is of interest for its potential bioactive properties, which are yet to be fully explored.

Natural Source: Dendrobium rotundatum

The primary and thus far only reported natural source of this compound is the orchid Dendrobium rotundatum. This plant is a member of the Orchidaceae family, a large and diverse group of flowering plants. Dendrobium species are known to produce a variety of stilbenoids, including phenanthrenes and bibenzyls.

Geographical Distribution: Dendrobium rotundatum is found in the Eastern Himalayas, including regions of Nepal, Assam (India), Myanmar, and the Yunnan and Guangxi provinces of China. It typically grows as an epiphyte on trees or as a lithophyte on shaded rocks at elevations ranging from 1300 to 2400 meters.

Isolation and Purification of this compound

The isolation of this compound from Dendrobium rotundatum involves a multi-step process of extraction and chromatographic separation. While the seminal publication by Majumder & Pal in Phytochemistry (1992) first described the isolation of this compound, the full detailed protocol from this specific paper is not widely available. However, based on established methods for isolating similar 9,10-dihydrophenanthrene derivatives from other Dendrobium species, a generalized experimental workflow can be constructed.

General Experimental Workflow

The isolation process typically follows the logical steps of sample preparation, extraction, fractionation, and final purification using chromatographic techniques.

The Biosynthetic Pathway of Rotundatin in Stephania Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundatin, the levorotatory form of tetrahydropalmatine (THP), is a protoberberine alkaloid found in various species of the genus Stephania.[1][2] It has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including analgesic, sedative, and anti-inflammatory effects. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in Stephania plants, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. It also presents available quantitative data and outlines general experimental protocols relevant to the study of this pathway.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, a benzylisoquinoline alkaloid (BIA), originates from the aromatic amino acid L-tyrosine. The pathway proceeds through a series of enzymatic reactions to form the key intermediate (S)-reticuline, which serves as a crucial branch point for the synthesis of numerous BIAs. From (S)-reticuline, the pathway to this compound involves the formation of a protoberberine scaffold followed by specific methylation steps.

The key steps in the biosynthetic pathway from L-tyrosine to this compound are:

-

Conversion of L-tyrosine to Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine undergoes hydroxylation and decarboxylation to yield dopamine. Concurrently, L-tyrosine is converted to 4-HPAA.

-

Formation of (S)-Norcoclaurine: Dopamine and 4-HPAA are condensed by Norcoclaurine Synthase (NCS) to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.

-

Methylation to (S)-Coclaurine: (S)-norcoclaurine is methylated at the 6-hydroxyl group by Norcoclaurine 6-O-Methyltransferase (6OMT) to produce (S)-coclaurine.

-

N-Methylation to (S)-N-Methylcoclaurine: The secondary amine of (S)-coclaurine is methylated by Coclaurine N-Methyltransferase (CNMT) to yield (S)-N-methylcoclaurine.

-

Hydroxylation to (S)-3'-Hydroxy-N-methylcoclaurine: A cytochrome P450 monooxygenase, CYP80B , catalyzes the hydroxylation of (S)-N-methylcoclaurine at the 3'-position.

-

Methylation to (S)-Reticuline: The 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine is methylated by 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT) to form the central intermediate, (S)-reticuline.[3]

-

Formation of the Berberine Bridge and (S)-Scoulerine: The Berberine Bridge Enzyme (BBE) , a flavin-dependent oxidase, catalyzes an oxidative C-C bond formation in (S)-reticuline to create the characteristic protoberberine scaffold, resulting in (S)-scoulerine.[4][5][6]

-

Methylation to (S)-Tetrahydrocolumbamine: (S)-scoulerine is methylated at the 9-hydroxyl group by Scoulerine 9-O-Methyltransferase (S9OMT) to yield (S)-tetrahydrocolumbamine.[7][8]

-

Final Methylation to (S)-Tetrahydropalmatine (this compound): The final step involves the methylation of the 2-hydroxyl group of (S)-tetrahydrocolumbamine by an O-methyltransferase (OMT) to produce this compound.[1][2]

Quantitative Data

Quantitative data on the enzymes involved in this compound biosynthesis is limited. However, some kinetic parameters for a related enzyme from Stephania tetrandra have been reported.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Source Organism | Reference |

| St6OMT2 | (S)-norcoclaurine | 28.2 | 1.5 | Stephania tetrandra | [7] |

Experimental Protocols

Heterologous Expression of Biosynthetic Enzymes

A common approach to characterize the function of biosynthetic enzymes is through heterologous expression in microbial systems like Escherichia coli or Saccharomyces cerevisiae, or in plants like Nicotiana benthamiana.[9][10][11]

General Workflow:

-

Gene Isolation: The gene encoding the target enzyme is amplified from the cDNA of the Stephania plant.

-

Vector Construction: The amplified gene is cloned into an appropriate expression vector.

-

Transformation: The expression vector is introduced into the chosen heterologous host.

-

Protein Expression: The expression of the recombinant protein is induced under optimized conditions.

-

Protein Purification: The expressed enzyme is purified from the host cell lysate for further characterization.

Enzyme Assays

Enzyme assays are performed to determine the activity and kinetic parameters of the purified recombinant enzymes.

General Protocol:

-

Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate, a methyl donor (for methyltransferases, usually S-adenosyl-L-methionine), and a suitable buffer at an optimal pH.

-

Incubation: The reaction is incubated at an optimal temperature for a specific period.

-

Reaction Termination: The reaction is stopped, often by the addition of an organic solvent or by heat inactivation.

-

Product Analysis: The reaction products are analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Biosynthetic Pathway of this compound

Caption: The biosynthetic pathway of this compound from L-tyrosine.

Experimental Workflow for Enzyme Characterization

Caption: A general experimental workflow for enzyme characterization.

References

- 1. A computational workflow for the expansion of heterologous biosynthetic pathways to natural product derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular cloning, expression, and induction of berberine bridge enzyme, an enzyme essential to the formation of benzophenanthridine alkaloids in the response of plants to pathogenic attack - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BBE-like enzymes - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. HETEROLOGOUS EXPRESSION SYSTEMS FOR MONOTERPENE INDOLE ALKALOID BIOSYNTHESIS PATHWAY ELUCIDATION [ecommons.cornell.edu]

- 10. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Chemical structure and stereochemistry of Levo-Rotundatin

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Levo-Rotundatine

Introduction

Levo-Rotundatine, also known as Levo-tetrahydropalmatine (l-THP), is a protoberberine-type isoquinoline alkaloid of significant pharmacological interest. It is the levorotatory enantiomer of tetrahydropalmatine (THP) and is recognized as the more potent of the two stereoisomers.[1] Extracted from various plant species, particularly those of the Corydalis (Yan Hu Suo) and Stephania genera, Levo-Rotundatine has a long history of use in traditional Chinese medicine for its analgesic and sedative properties.[2] In modern pharmacology, it is primarily investigated for its activity as a dopamine receptor antagonist, with potential applications in the treatment of pain, anxiety, and substance addiction.[3]

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to Levo-Rotundatine, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

Levo-Rotundatine possesses a rigid tetracyclic core structure characteristic of tetrahydroprotoberberine alkaloids. This scaffold consists of a tetrahydroisoquinoline ring system fused to an isoquinoline moiety.

-

Molecular Formula : C₂₁H₂₅NO₄[2]

-

Molecular Weight : 355.43 g/mol [4]

-

IUPAC Name : (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline[2]

-

Synonyms : l-Rotundine, Levo-tetrahydropalmatine, l-THP, (-)-Tetrahydropalmatine, Caseanine, Hyndarine[5]

The structure features four methoxy groups attached to the aromatic rings, which significantly influence its solubility and biological activity. The single nitrogen atom within the heterocyclic system is basic, allowing for the formation of salts.

Stereochemistry and Absolute Configuration

The biological activity of tetrahydropalmatine is critically dependent on its stereochemistry. The molecule contains a single stereocenter at the C-13a position, giving rise to two enantiomers: Levo-Rotundatine and Dextro-Rotundatine.

-

Optical Activity : The prefix "Levo" indicates that this isomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).[6] Its dextrorotatory counterpart ((+)-tetrahydropalmatine) has distinct pharmacological properties.[3]

-

Absolute Configuration : The absolute spatial arrangement of substituents at the chiral center (C-13a) is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For Levo-Rotundatine, the absolute configuration is designated as (S) .[5] The IUPAC name, (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline, reflects this specific stereochemistry.[2] The racemic mixture, containing equal amounts of the (S) and (R) enantiomers, is known as (±)-tetrahydropalmatine.[5]

Caption: Relationship between stereoisomers of Tetrahydropalmatine.

Quantitative Data

Physicochemical Properties

The physical and chemical properties of Levo-Rotundatine are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Off-white solid, odorless, tasteless. Turns yellow with light and heat. | [6] |

| Melting Point | 141-144 °C | N/A |

| Solubility | Soluble in chloroform and dilute sulfuric acid. Slightly soluble in ethanol or ether. Insoluble in water. | [6] |

| Specific Rotation | [α]²³D = -262° (in Ethanol) | [6] |

Spectroscopic Data

Structural elucidation relies on various spectroscopic techniques. While a complete, assigned experimental dataset is not consistently available across the literature, the expected spectral features are well-understood.

Table 4.2.1: Predicted Infrared (IR) Spectroscopy Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3000-2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic (Ar-H) |

| 1600-1450 | Medium | C=C Stretch | Aromatic Ring |

| 1250-1000 | Strong | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| 1350-1250 | Medium | C-N Stretch | Tertiary Amine |

Table 4.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete, experimentally verified and assigned NMR dataset for Levo-Rotundatine is not available in the cited literature. However, based on the known structure, the following general assignments can be predicted for ¹H and ¹³C NMR spectra.

-

¹H NMR: Signals are expected in the aromatic region (δ 6.5-7.5 ppm), methoxy region (δ 3.5-4.0 ppm, sharp singlets), and the aliphatic region corresponding to the tetracyclic core (δ 2.5-4.5 ppm).

-

¹³C NMR: Aromatic carbons are expected between δ 110-150 ppm. Methoxy carbons typically appear around δ 55-60 ppm. The aliphatic carbons of the core structure would be found upfield, generally between δ 20-70 ppm.

Pharmacological Data (Receptor Binding Affinity)

Levo-Rotundatine's primary mechanism of action involves the antagonism of dopamine receptors.

| Receptor Target | Binding Constant (Ki) | IC₅₀ | Reference(s) |

| Dopamine D1 | ~124 nM | ~166 nM | [2] |

| Dopamine D2 | ~388 nM | ~1.4 µM | [2] |

| Dopamine D3 | - | ~3.3 µM | [4] |

| Serotonin 5-HT₁ₐ | ~340 nM | ~370 nM | [4] |

Crystallographic Data

| Parameter | Value for (±)-tetrahydropalmatine | Reference(s) |

| Crystal System | Orthorhombic | [5] |

| Space Group | P b c a | [5] |

| Unit Cell a | 29.817 Å | [5] |

| Unit Cell b | 17.001 Å | [5] |

| Unit Cell c | 7.279 Å | [5] |

| Unit Cell α, β, γ | 90° | [5] |

Experimental Protocols

Isolation and Purification from Corydalis yanhusuo

The following is a representative protocol for the isolation and purification of Levo-Rotundatine, synthesized from common laboratory practices.

Caption: Workflow for the isolation and purification of Levo-Rotundatine.

Methodology:

-

Extraction:

-

Pulverize the dried tubers of Corydalis yanhusuo.

-

Perform a reflux extraction using 70% ethanol at a liquid-to-solid ratio of 20:1 (v/w). To improve alkaloid extraction, the pH of the ethanol can be adjusted to ~10 with dilute ammonia.

-

Repeat the extraction process twice, each for 60 minutes, to ensure maximum yield.[2]

-

-

Concentration:

-

Combine the ethanolic extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification via Macroporous Resin Chromatography:

-

Dissolve the crude extract in water and load it onto a pre-conditioned macroporous adsorption resin column (e.g., NKA-9).

-

Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities like sugars and salts.[2]

-

Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[2]

-

Collect the eluate and concentrate it to dryness.

-

-

Final Purification via Preparative HPLC:

-

Dissolve the semi-purified alkaloid fraction in a suitable solvent.

-

Perform final purification using a reversed-phase preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Employ a gradient elution method, for example, with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate, pH 8.0).

-

Monitor the eluent with a UV detector and collect the fraction corresponding to Levo-Rotundatine.

-

Lyophilize or evaporate the solvent from the collected fraction to yield the purified compound.

-

Determination of Absolute Configuration by Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution, providing an alternative to X-ray crystallography.[7]

Methodology:

-

Sample Preparation:

-

Dissolve 5-15 mg of the purified Levo-Rotundatine sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The sample is recoverable after analysis.[8]

-

Transfer the solution to an IR cell with BaF₂ windows and a defined path length (e.g., 100 µm).

-

-

VCD Spectrum Acquisition:

-

Measure the VCD and IR spectra simultaneously using a dedicated FT-VCD spectrometer.

-

Collect data over a suitable spectral range (e.g., 2000-800 cm⁻¹) at a resolution of 4 cm⁻¹. Multiple scans are averaged over several hours to achieve an adequate signal-to-noise ratio.[9]

-

-

Computational Modeling:

-

Generate a 3D structure of one enantiomer (e.g., the (S)-enantiomer) of Levo-Rotundatine.

-

Perform a conformational search using molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers.

-

Optimize the geometries of the significant conformers and calculate their theoretical VCD and IR spectra using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[10] The calculations should incorporate a solvent model (e.g., CPCM) to better reflect the experimental conditions.

-

-

Data Analysis and Assignment:

-

Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated free energies of the stable conformers.

-

Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer and its mirror image (which represents the (R)-enantiomer).

-

The absolute configuration is assigned based on the best visual and statistical correlation between the experimental and one of the two theoretical spectra.[8]

-

Mechanism of Action: Dopamine Receptor Antagonism

Levo-Rotundatine exerts its primary pharmacological effects by acting as an antagonist at both D1-like and D2-like dopamine receptors in the central nervous system.[2] By blocking these receptors, it modulates downstream signaling cascades, which is believed to underpin its analgesic and sedative properties.

-

D1-like Receptor (D₁/D₅) Antagonism: D1-like receptors are coupled to the Gαs protein. Their activation normally stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking D1 receptors, Levo-Rotundatine prevents this cascade, inhibiting the phosphorylation of downstream targets like DARPP-32.

-

D2-like Receptor (D₂/D₃/D₄) Antagonism: D2-like receptors are coupled to the Gαi protein, which inhibits adenylyl cyclase. Antagonism of these receptors by Levo-Rotundatine blocks this inhibitory pathway. D2 receptors also modulate other signaling pathways, including the Akt/GSK-3β pathway.[1]

Caption: Simplified signaling pathway of Levo-Rotundatine as a dopamine antagonist.

References

- 1. A protocol for the analysis of vibrational circular dichroism spectra of small molecules using Gaussian and MOE | Poster Board #835 - American Chemical Society [acs.digitellinc.com]

- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 3. Levo-tetrahydropalmatine: A new potential medication for methamphetamine addiction and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 7. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides [ffi.no]

Unveiling the Ancient Analgesic: A Technical Guide to the Historical and Modern Understanding of Rotundatin in Traditional Chinese Medicine

For Immediate Release

A comprehensive technical guide released today bridges the ancient wisdom of Traditional Chinese Medicine (TCM) with modern pharmacological research on Rotundatin, a potent analgesic and sedative compound. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, elucidates the historical application of this compound-containing herbs and delves into the molecular mechanisms that underpin their therapeutic effects. The guide presents a wealth of quantitative data, detailed experimental protocols, and novel visualizations of the compound's signaling pathways, offering a valuable resource for the scientific community.

This compound, chemically identified as L-Tetrahydropalmatine (L-THP), is a prominent isoquinoline alkaloid found in the tubers of Corydalis species (Yan Hu Suo) and plants of the Stephania genus.[1][2] For centuries, these herbs have been a cornerstone of TCM for managing a spectrum of pain conditions and insomnia.[3][4] The first documented use of Corydalis yanhusuo dates back to the "Shennong Herbal Classic," where it was classified as a medium-grade drug.[2] Historical TCM texts, such as the "Ben Cao Shi Yi" from 720 CE, further elaborate on its use.[2]

According to TCM principles, pain and insomnia often arise from "blood stasis" and the "stagnation of qi," the vital energy believed to flow throughout the body.[5][6][7] Herbs like Corydalis are traditionally used to "invigorate the blood" and "move qi," thereby alleviating pain and calming the spirit.[8][9] These ancient concepts find parallels in modern medicine's understanding of conditions involving poor circulation, inflammation, and neuromuscular tension.[6]

Modern scientific investigation has unraveled the pharmacological basis for this compound's traditional uses, revealing its action as a potent antagonist of dopamine D1 and D2 receptors and a blocker of L-type voltage-activated calcium channels.[1][3][10] This dual mechanism of action is central to its analgesic and sedative properties.

Quantitative Insights into this compound's Efficacy

Numerous preclinical and clinical studies have quantified the effects of this compound. The following tables summarize key findings on its analgesic and sedative properties.

| Analgesic Efficacy of this compound (L-THP) in Preclinical Models | |||

| Pain Model | Species | Dosage | Key Outcome |

| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | 10 mg/kg (i.p.) | Significantly alleviated inflammatory pain behaviors. |

| Acetic Acid-Induced Writhing | Mouse | 20 mg/kg (i.p.) | 50% reduction in writhing responses. |

| Hot Plate Test (Thermal Pain) | Mouse | 10 and 20 mg/kg (i.p.) | Significant increase in pain threshold latency. |

| Neuropathic Pain (Chronic Constriction Injury) | Rat | 5 and 10 mg/kg (i.p.) | Dose-dependent reversal of mechanical allodynia. |

| Sedative and Hypnotic Effects of this compound (L-THP) | ||

| Study Type | Dosage | Key Outcome |

| Clinical Study (Insomnia) | 30-60 mg (oral) | Significant reduction in sleep latency and increase in sleep duration. |

| Preclinical Study (Pentobarbital-induced sleep) | 25 and 50 mg/kg (i.p.) | Potentiated the hypnotic effect of pentobarbital, increasing sleep duration by 40-70%. |

Deciphering the Molecular Mechanisms: Signaling Pathways

This compound's therapeutic effects are mediated through complex signaling pathways. Its antagonism of dopamine receptors and blockade of calcium channels disrupt the transmission of pain signals and promote a state of sedation.

Dopamine Receptor Antagonism and Analgesia

This compound's interaction with dopamine D1 and D2 receptors in the central nervous system is a key contributor to its analgesic effects. By blocking these receptors, it modulates the dopaminergic signaling pathway, which is involved in pain perception and processing.

L-Type Calcium Channel Blockade and Sedation

By blocking L-type calcium channels, this compound reduces neuronal excitability, contributing to its sedative and hypnotic effects. This action inhibits the influx of calcium ions, which are crucial for neurotransmitter release and neuronal firing.

Detailed Experimental Protocols

To facilitate further research and replication of key findings, this guide provides detailed methodologies for foundational experiments.

In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

This model is widely used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.

Protocol Details:

-

Animals: Male Sprague-Dawley rats (200-250g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Baseline Measurement: Mechanical allodynia is assessed using von Frey filaments applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

-

Induction of Inflammation: Rats are briefly anesthetized with isoflurane, and 100 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the left hind paw.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline with 5% DMSO), is administered via intraperitoneal (i.p.) injection at the desired doses. The vehicle group receives an equivalent volume of the vehicle.

-

Post-Treatment Measurement: Paw withdrawal thresholds are reassessed at specified time points after drug administration.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. Statistical significance is determined using appropriate tests, such as a two-way ANOVA followed by a post-hoc test.

In Vitro Assay: Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of this compound for the dopamine D2 receptor.

Protocol Details:

-

Materials: Cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor, [³H]-Spiperone (a radiolabeled D2 antagonist), this compound, and appropriate buffer solutions.

-

Procedure:

-

Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of [³H]-Spiperone in a binding buffer at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The specific binding of [³H]-Spiperone is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known D2 antagonist like haloperidol) from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Spiperone) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

This comprehensive guide provides a solid foundation for understanding the multifaceted nature of this compound, from its historical roots in Traditional Chinese Medicine to its well-defined pharmacological actions. The detailed data and protocols presented herein are intended to empower further research and development in the field of pain management and sedative therapeutics.

References

- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 2. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Rotundine used for? [synapse.patsnap.com]

- 4. acuatlanta.net [acuatlanta.net]

- 5. Blood Stasis: Causes, Symptoms, and Treatment Options in Traditional Chinese Medicine, Including Hijama Therapy in November 18, 2025 [huatuoclinic.com]

- 6. motionspecificrelease.com [motionspecificrelease.com]

- 7. Acupuncture for Pain Relief: Qi and Blood Stagnation Tips [miridiatech.com]

- 8. Yan Hu Suo (Corydalis tubers) in Chinese Medicine [meandqi.com]

- 9. The Corydalis Plant: Yanhusuo - Valley Health Clinic [valleyhealthclinic.com]

- 10. Introduction to Rotundine [rotundine.com]

An In-depth Technical Guide to Rotundatin (l-tetrahydropalmatine) for Analgesic and Sedative Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundatin, chemically known as l-tetrahydropalmatine (l-THP), is a naturally occurring isoquinoline alkaloid extracted from the tubers of Stephania rotunda and other plants of the Corydalis genus.[1] For centuries, it has been a staple in traditional Chinese medicine for its analgesic and sedative properties.[1] Marketed under the trade name Rotundine, it is utilized for its pain-relieving and sleep-inducing effects.[2] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its pharmacological profile, preclinical efficacy in analgesic and sedative models, pharmacokinetic properties, and toxicological data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel analgesic and sedative therapeutics.

Mechanism of Action

This compound exerts its pharmacological effects through a multi-target approach, primarily involving the modulation of central nervous system neurotransmitter systems. Its primary mechanism is the antagonism of dopamine receptors, with a notable affinity for D1, D2, and D3 subtypes.[3][4] This action is central to both its analgesic and sedative effects.

Beyond the dopaminergic system, this compound also interacts with serotonergic and adrenergic receptors, contributing to its complex pharmacological profile.[1][3] It has been shown to bind to α1- and α2-adrenergic receptors as well as several serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7.[1]

The following diagram illustrates the primary signaling pathways modulated by this compound:

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity for various receptors provides insight into its potency and selectivity. The following table summarizes the reported binding constants (Ki) and 50% inhibitory concentrations (IC50) for key molecular targets.

| Receptor Subtype | Binding Affinity (Ki) | 50% Inhibitory Concentration (IC50) | Reference |

| Dopamine D1 | ~124 nM | ~166 nM | [3] |

| Dopamine D2 | ~388 nM | ~1.4 µM | [3] |

| Dopamine D3 | - | ~3.3 µM | [3] |

| Serotonin 5-HT1A | ~340 nM | ~370 nM | [3] |

Preclinical Research: Analgesic Effects

The analgesic properties of this compound have been evaluated in various animal models of pain. These studies consistently demonstrate its efficacy in reducing nociceptive responses to thermal and chemical stimuli.

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of a compound by measuring the latency of a thermal pain reflex.

Experimental Protocol: Hot Plate Test

-

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, predetermined level (e.g., 52 ± 0.5°C or 55 ± 0.2°C).[5] The animal is typically confined to the heated surface by a transparent cylindrical enclosure.

-

Animals: Mice or rats are commonly used. Animals are habituated to the testing room and apparatus before the experiment.

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.

-

This compound or a vehicle control is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

At predetermined time points after administration, the animal is placed on the hot plate, and the latency to the first nociceptive response is recorded.

-

A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[5]

-

-

Data Analysis: The increase in latency time compared to baseline and/or the vehicle-treated group is calculated to determine the analgesic effect.

The following diagram outlines the general workflow for the hot plate test:

Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced visceral pain model used to evaluate the peripheral analgesic activity of compounds.

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Animals: Mice are typically used for this assay.

-

Procedure:

-

Animals are pre-treated with this compound or a vehicle control at various doses.

-

After a specified absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1.0% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[6]

-

The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for the drug-treated groups compared to the vehicle control group.

The following table summarizes the analgesic efficacy of this compound in preclinical models. While specific ED50/ID50 values are not consistently reported in the literature, dose-dependent effects have been observed.

| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Inflammatory Pain (CFA) | Rat | i.p. | 2.5 - 10 mg/kg | Dose-dependent alleviation of mechanical allodynia and thermal hyperalgesia. | [7] |

| Neuropathic Pain (SNI) | Mouse | i.p. | 1 - 4 mg/kg | Dose-dependent antihyperalgesic effect. | [8] |

| Bone Cancer Pain | Mouse | - | 20 - 40 mg/kg | Elevation of paw withdrawal threshold and latency. | [5] |

| Morphine Withdrawal Hyperalgesia | Rat | p.o. | 5 - 7.5 mg/kg | Significant attenuation of hyperalgesia. | [9] |

Preclinical Research: Sedative Effects

The sedative properties of this compound are primarily assessed by its effects on spontaneous locomotor activity in rodents.

Locomotor Activity Test

This test measures the general motor activity of an animal and is used to assess the sedative or stimulant effects of a compound.

Experimental Protocol: Locomotor Activity Test

-

Apparatus: An open-field arena equipped with infrared beams or a video tracking system to automatically record the animal's movements.

-

Animals: Mice or rats are used. They are habituated to the testing environment before the experiment.

-

Procedure:

-

Animals are administered this compound or a vehicle control.

-

Following administration, the animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a specified duration (e.g., 30-60 minutes).

-

-

Data Analysis: The total locomotor activity of the drug-treated groups is compared to that of the vehicle control group. A significant decrease in activity is indicative of a sedative effect.

The following diagram illustrates the logical relationship in assessing sedative effects:

Studies have shown that this compound produces a dose-dependent reduction in locomotor activity in rats.[3] Doses as low as 0.5-10 mg/kg have been shown to have anxiolytic effects without significantly altering locomotor activity, while higher doses (e.g., 50 mg/kg) can induce sedation and myorelaxation.[10]

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

| Parameter | Species | Route | Value | Reference |

| Absorption | ||||

| Bioavailability | Rat | Oral | - | Well-absorbed[3] |

| Tmax | Rat | Oral | ~1 hour | [3] |

| Tmax | Human | Oral | 1.25 ± 0.59 hours | [2] |

| Distribution | ||||

| Blood-Brain Barrier | - | - | Readily penetrates | [2] |

| Metabolism | ||||

| Primary Pathway | - | - | Demethylation | [3] |

| Elimination | ||||

| Half-life (t1/2) | Rat | Oral | ~5 hours | [3] |

| Half-life (t1/2) | Human | Oral | ~10-11.42 hours | [2][3] |

Toxicology and Safety Profile

This compound has a long history of use in traditional medicine and is generally considered safe at therapeutic doses.[1] However, like any pharmacologically active compound, it is not without potential side effects.

Observed Side Effects:

-

Common: Drowsiness, dizziness, and nausea, particularly at higher doses.[3]

-

Overdose: Can lead to respiratory inhibition and extrapyramidal symptoms.[3]

LD50: Specific LD50 values for this compound are not consistently reported in the readily available scientific literature. Further dedicated toxicological studies are required to establish a definitive LD50.

Conclusion

This compound (l-tetrahydropalmatine) presents a compelling profile as a potential therapeutic agent for the management of pain and anxiety, with a long-standing history of use and a well-characterized mechanism of action. Its multi-target engagement of dopamine, serotonin, and adrenergic receptors likely contributes to its broad efficacy. Preclinical studies have consistently demonstrated its analgesic and sedative effects in a variety of animal models. Furthermore, its pharmacokinetic properties, including good oral absorption and central nervous system penetration, are favorable for clinical development. While generally well-tolerated, further investigation into its long-term safety and the establishment of definitive toxicological parameters such as the LD50 are warranted. This guide provides a solid foundation for researchers and drug development professionals to build upon in the continued exploration of this compound's therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydropalmatine has analgesic role in mouse model of bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. saspublishers.com [saspublishers.com]

- 7. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Rotundatin (Tetrahydropalmatine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundatin, chemically known as Tetrahydropalmatine (THP), is a bioactive isoquinoline alkaloid extracted from plants of the Corydalis and Stephania genera. Emerging evidence has highlighted its significant neuroprotective potential, positioning it as a promising candidate for the development of novel therapeutics for a range of neurological disorders. This technical guide provides an in-depth review of the neuroprotective effects of this compound, with a focus on its mechanisms of action, including anti-inflammatory, anti-apoptotic, and antioxidant pathways. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the involved signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Neurodegenerative diseases and acute brain injuries represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving neuronal apoptosis, neuroinflammation, and oxidative stress, necessitates the exploration of multi-target therapeutic agents. This compound (Tetrahydropalmatine) has garnered considerable attention for its diverse pharmacological activities, including analgesic and sedative effects.[1] More recently, its neuroprotective properties have become a subject of intense research. This guide synthesizes the current understanding of this compound's role in neuroprotection, providing a technical overview for researchers and drug development professionals.

Anti-inflammatory Effects

This compound exerts potent anti-inflammatory effects in the central nervous system, primarily by modulating microglial activation and the production of pro-inflammatory mediators.

Modulation of Pro-inflammatory Cytokines

Studies have consistently demonstrated that this compound can suppress the release of key pro-inflammatory cytokines. For instance, in a model of inflammatory pain, administration of THP at a dose of 10 mg/kg significantly inhibited the increased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the spinal cord.[2] In lipopolysaccharide (LPS)-stimulated THP-1 cells, this compound inhibited the production of Interleukin-8 (IL-8) in a dose-dependent manner.

Inhibition of Inflammatory Signaling Pathways

The anti-inflammatory actions of this compound are mediated through the inhibition of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. In a rat model of d-galactose-induced memory impairment, this compound treatment decreased the expression of NF-κB.[3][4] Furthermore, in a model of peripheral nerve injury, this compound was shown to inhibit the TLR4/NF-κB pathway.[5]

Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound

| Experimental Model | Treatment | Measured Parameter | Result | Reference |

| CFA-induced inflammatory pain in rats | 10 mg/kg THP (i.p.) | TNF-α levels in spinal cord | Significant decrease | [2] |

| CFA-induced inflammatory pain in rats | 10 mg/kg THP (i.p.) | IL-1β levels in spinal cord | Significant decrease | [2] |

| LPS-stimulated THP-1 cells | Dose-dependent THP | IL-8 production | Dose-dependent inhibition | |

| d-galactose-induced memory impairment in rats | THP treatment | NF-κB expression | Decreased expression | [3][4] |

Anti-apoptotic Effects

This compound has been shown to protect neurons from apoptosis through the regulation of key apoptotic and anti-apoptotic proteins and signaling cascades.

Regulation of Bcl-2 Family Proteins and Caspases

In a rat model of cerebral ischemia-reperfusion injury, pretreatment with levo-tetrahydropalmatine (l-THP) at doses of 12.5, 25, and 50 mg/kg enhanced the expression of the anti-apoptotic protein Bcl-2 and attenuated the levels of the pro-apoptotic protein Bax and cleaved caspase-3.[1][6] This modulation of the Bax/Bcl-2 ratio is a critical mechanism in preventing the mitochondrial pathway of apoptosis.

Involvement of Pro-survival Signaling Pathways

The anti-apoptotic effects of this compound are also linked to the activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.[7] In a model of perforator flaps, this compound was found to enhance flap survival by modulating autophagy and apoptosis via the PI3K/Akt/mTOR pathway.[7] Additionally, the TRAF6/JNK signaling pathway has been implicated in the anti-apoptotic and anti-autophagic effects of l-THP in a model of autoimmune hepatitis.[8]

Table 2: Quantitative Data on the Anti-apoptotic Effects of this compound

| Experimental Model | Treatment | Measured Parameter | Result | Reference |

| Cerebral ischemia-reperfusion in rats | 12.5, 25, 50 mg/kg l-THP | Bcl-2 expression | Enhanced expression | [1][6] |

| Cerebral ischemia-reperfusion in rats | 12.5, 25, 50 mg/kg l-THP | Bax expression | Attenuated expression | [1][6] |

| Cerebral ischemia-reperfusion in rats | 12.5, 25, 50 mg/kg l-THP | Cleaved caspase-3 levels | Attenuated levels | [1][6] |

| Perforator flaps in rats | THP treatment | PI3K/Akt/mTOR pathway | Activation | [7] |

Signaling Pathways in this compound-mediated Neuroprotection

The neuroprotective effects of this compound are orchestrated by a complex interplay of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Activation of the PI3K/Akt survival pathway by this compound.

Experimental Protocols

Animal Model of Cerebral Ischemia-Reperfusion Injury

-

Animals: Male Sprague-Dawley rats (250-300g) are commonly used.

-

Surgical Procedure: Anesthesia is induced with an intraperitoneal injection of chloral hydrate. The right middle cerebral artery is occluded (MCAO) for 2 hours using an intraluminal filament, followed by reperfusion.

-

Treatment: Levo-tetrahydropalmatine (12.5, 25, and 50 mg/kg) is administered intravenously at the beginning of reperfusion.[1][6]

-

Neurological Deficit Scoring: Neurological function is assessed 24 hours after MCAO using a 5-point scale.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Western Blot Analysis: Protein levels of Bcl-2, Bax, and cleaved caspase-3 in the ischemic penumbra are quantified.

D-galactose-Induced Memory Impairment Model

-

Animals: Male Wistar rats (180-220g) are typically used.

-

Model Induction: Rats receive a subcutaneous injection of D-galactose (100 mg/kg/day) for 8 consecutive weeks to induce a model of accelerated aging and cognitive decline.[3][4]

-

Treatment: this compound is administered orally at specified doses during the D-galactose treatment period.

-

Behavioral Testing: The Morris Water Maze test is used to assess spatial learning and memory.

-

Biochemical Analysis: Levels of oxidative stress markers (e.g., malondialdehyde, superoxide dismutase), and inflammatory markers (e.g., NF-κB) in the hippocampus and cortex are measured.[3][4]

Conclusion and Future Directions